molecular formula C12H22O3 B8154287 Tert-butyl 2-(hex-5-en-1-yloxy)acetate

Tert-butyl 2-(hex-5-en-1-yloxy)acetate

Cat. No.: B8154287
M. Wt: 214.30 g/mol
InChI Key: IBRBZMQTAXIGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(hex-5-en-1-yloxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an acetate group, and a hex-5-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(hex-5-en-1-yloxy)acetate typically involves the esterification of tert-butyl acetate with hex-5-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the reaction can be carried out under reduced pressure to remove the water formed during the esterification, thereby driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hex-5-en-1-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The double bond in the hex-5-en-1-yloxy group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.

    Substitution: Nucleophiles such as ammonia or primary amines can be used for substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Epoxides or diols depending on the oxidizing agent used.

    Reduction: The corresponding alcohol.

    Substitution: Amides or thioesters depending on the nucleophile.

Scientific Research Applications

Tert-butyl 2-(hex-5-en-1-yloxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(hex-5-en-1-yloxy)acetate involves its interaction with various molecular targets depending on the context of its use. For example, in ester hydrolysis, the compound is cleaved by esterases to form the corresponding alcohol and acid. The molecular pathways involved include nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate and subsequent breakdown to the products.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: Similar in structure but lacks the hex-5-en-1-yloxy group.

    Hexyl acetate: Contains a hexyl group instead of the hex-5-en-1-yloxy group.

    Tert-butyl hexanoate: Similar but with a hexanoate group instead of the hex-5-en-1-yloxy group.

Uniqueness

Tert-butyl 2-(hex-5-en-1-yloxy)acetate is unique due to the presence of both a tert-butyl group and a hex-5-en-1-yloxy group, which imparts distinct chemical properties and reactivity. This combination allows for specific applications in organic synthesis and potential bioactivity that are not observed in the similar compounds listed above.

Properties

IUPAC Name

tert-butyl 2-hex-5-enoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-5-6-7-8-9-14-10-11(13)15-12(2,3)4/h5H,1,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRBZMQTAXIGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.